molecular formula C13H17FN2O3 B2560289 tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate CAS No. 1390422-92-0

tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate

Cat. No. B2560289
CAS RN: 1390422-92-0
M. Wt: 268.288
InChI Key: UFAGKQXAEWFTAJ-UHFFFAOYSA-N
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Description

Tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate (TBFC) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. TBFC is a small molecule that is composed of a tert-butyl group attached to a nitrogen atom, which is connected to a carbamoylmethylcarbamate group. The carbamoylmethylcarbamate group consists of a carbamate group attached to a phenyl ring with a fluorine atom attached to it. TBFC is a relatively simple molecule that has a variety of potential applications due to its unique structure and properties.

Scientific Research Applications

Synthesis and Intermediates The synthesis of related tert-butyl carbamate derivatives has been a subject of interest due to their role as intermediates in producing biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in synthesizing drugs such as omisertinib (AZD9291). A study by Zhao et al. (2017) developed a rapid synthetic method for this compound, which is synthesized from commercially available 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Deprotection Techniques Aqueous phosphoric acid has been identified as an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The reaction conditions are mild and offer good selectivity in the presence of other acid-sensitive groups. This technique preserves the stereochemical integrity of substrates, demonstrating its utility in the synthesis of complex molecules, as highlighted by Li et al. (2006) (Li et al., 2006).

Chemoselective Transformations The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates represents another significant application. This novel species reacts with a variety of electrophiles to give N-ester type compounds in high yield. The conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate was accomplished under mild reaction conditions, showcasing a versatile method for modifying amino groups in organic synthesis (Sakaitani & Ohfune, 1990) (Sakaitani & Ohfune, 1990).

Carbamate Derivatives and Hydrogen Bonds The study of carbamate derivatives and their structural characteristics has revealed an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This understanding aids in the design of molecules with specific properties and functions, as demonstrated by Das et al. (2016) (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Oxidation and Functionalization The radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes has been explored for the synthesis of imides and tert-butylperoxyamide acetals. This process highlights the versatility of tert-butyl carbamates in organic synthesis, enabling the functionalization of molecules through carbon-centered radical generation (Ochiai, Kajishima, & Sueda, 1999) (Ochiai, Kajishima, & Sueda, 1999).

properties

IUPAC Name

tert-butyl N-[2-(3-fluoroanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAGKQXAEWFTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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